Product packaging for DIOXOLANE T(Cat. No.:CAS No. 126652-30-0)

DIOXOLANE T

Cat. No.: B1147206
CAS No.: 126652-30-0
M. Wt: 228.203
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Description

Dioxolane T refers to the chemical compound 1,3-dioxolane, a versatile five-membered cyclic acetal with the formula C3H6O2. This high-purity reagent is a colorless liquid (boiling point ~75 °C ) that is fully miscible with water and various organic solvents, making it an excellent solvent for diverse research applications . Its core structure, featuring a methylene group flanked by two oxygen atoms, makes it a valuable precursor and comonomer in cationic polymerization reactions to form polyacetals, which are of significant interest in materials science . Recent advanced research explores its in-situ polymerization into poly(1,3-dioxolane) as a solid polymer electrolyte for use in room-temperature batteries . In synthetic organic chemistry, 1,3-dioxolane is a crucial protecting group for aldehydes and ketones, allowing for the selective transformation of other functional groups; the protecting group can be installed via acid-catalyzed acetalization with ethylene glycol and later removed by acid hydrolysis . Its applications extend to serving as a solvent for polymers, waxes, fats, and oils, and as a stabilizer for halogenated hydrocarbons . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

126652-30-0

Molecular Formula

C9H12N2O5

Molecular Weight

228.203

Synonyms

DIOXOLANE T

Origin of Product

United States

Advanced Synthetic Methodologies for Dioxolane T and Its Analogues

Cyclic Acetal (B89532) and Ketal Formation Strategies for DIOXOLANE T

The formation of the 1,3-dioxolane (B20135) ring, a cyclic acetal or ketal, is the foundational step in the synthesis of this compound and related structures. These methods have evolved from classical condensation reactions to highly selective metal-catalyzed and oxidative processes.

Condensation Reactions of Carbonyl Compounds with Diols

The most fundamental and widely practiced method for constructing 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol. organic-chemistry.org This equilibrium-driven reaction typically requires the removal of water, often accomplished using a Dean-Stark apparatus or chemical dehydrating agents, to drive the reaction to completion. organic-chemistry.org

In the context of this compound, the synthesis is more complex than a simple carbonyl-diol condensation due to the required substituents and stereochemistry. Early syntheses reported by Belleau et al. involved the reaction of glycerol (B35011) derivatives with chloroacetaldehyde (B151913) to generate the key dioxolane intermediate, which ultimately produced a racemic mixture of diastereoisomers. google.com Another approach, developed by Norbeck et al., utilized the condensation of benzyloxyaldehyde dimethylacetal with (±)-methyl glycerate in a five-step process to produce the dioxolane ring structure. google.com These examples highlight how classical condensation principles are adapted to build the specific, highly functionalized dioxolane ring required for this compound.

The general applicability of this reaction is vast, serving as a primary method for protecting carbonyl groups in multi-step syntheses. thieme-connect.de

Metal-Catalyzed Cycloaddition Reactions

More advanced and atom-economical routes to 1,3-dioxolanes involve metal-catalyzed cycloaddition reactions. A prominent strategy is the [3+2] cycloaddition of a carbonyl ylide with an aldehyde or ketone. Carbonyl ylides can be generated from the carbon-carbon bond cleavage of epoxides, a transformation that can be catalyzed by various Lewis acids. acs.org

For instance, research has demonstrated the one-step, diastereoselective synthesis of cis-2,5-disubstituted 1,3-dioxolanes through the cycloaddition of aldehydes with carbonyl ylides generated from aryl oxiranyl diketones under Lewis acid catalysis at ambient temperature. acs.org Chiral nickel(II) complexes have also been shown to catalyze asymmetric 1,3-dipolar cycloadditions between carbonyl ylides (generated from donor-acceptor oxiranes) and aldehydes, yielding cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org While not explicitly documented for the industrial synthesis of this compound, these methods represent the cutting-edge in forming substituted dioxolane rings with high stereocontrol, a critical requirement for synthesizing single-isomer nucleoside analogs. Other metals, such as palladium, have also been used to catalyze reactions of dioxolane precursors, creating new pathways for functionalization. acs.org

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative pathway to 1,3-dioxolanes, often starting from alkenes. One such method involves the oxidation of alkenes using hypervalent iodine(III) reagents, like phenyliodine diacetate (PhI(OAc)₂). In a process detailed by Fujita et al., the oxidation of an alkene in the presence of acetic acid generates an intermediate that undergoes intramolecular participation from a neighboring acetoxy group. This is then trapped by a nucleophile, such as a silyl (B83357) enol ether, to stereoselectively form a highly substituted 1,3-dioxolane. nih.gov

Another approach involves the oxidation of alkenes with molecular oxygen, catalyzed by cobalt(II) complexes in the presence of a silane (B1218182) (Isayama–Mukaiyama reaction). beilstein-journals.org If the substrate contains a suitable intramolecular reaction partner, the peroxide radical formed can undergo cyclization to create a 1,2-dioxolane ring, which is an isomer of the 1,3-dioxolane structure. beilstein-journals.org Iodine-mediated oxidative cyclization is another powerful tool, used to construct complex heterocyclic systems, demonstrating the versatility of oxidation protocols in ring formation. frontiersin.org These methods provide novel entries into dioxolane synthesis, starting from readily available alkenes and employing oxidative conditions to construct the ring system.

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of dioxolane formation are critically dependent on the catalyst employed. The field has seen significant advancements, moving from simple homogeneous acids to sophisticated and reusable heterogeneous systems.

Brønsted and Lewis Acid Catalysis Enhancements

The condensation reaction to form dioxolanes is traditionally catalyzed by Brønsted acids like p-toluenesulfonic acid or Lewis acids such as boron trifluoride etherate (BF₃•OEt₂). organic-chemistry.orgzenodo.org However, these catalysts can suffer from issues like corrosivity (B1173158) and difficulty in separation. Modern advancements focus on more efficient, selective, and milder catalysts.

Gentle Lewis acids like erbium triflate (Er(OTf)₃) and cerium(III) trifluoromethanesulfonate (B1224126) have proven effective for acetalization under mild conditions, tolerating sensitive functional groups. organic-chemistry.orgorganic-chemistry.org Scandium triflate (Sc(OTf)₃) has been used to catalyze the addition of bromomagnesium 2-vinyloxy ethoxide to aldehydes, producing protected aldol (B89426) compounds that contain a dioxolane moiety. organic-chemistry.org The development of catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) further highlights the move towards highly efficient systems that can operate even in water. organic-chemistry.org

Table 1: Comparison of Various Acid Catalysts in Dioxolane Synthesis
CatalystSubstratesKey FeatureReference
p-Toluenesulfonic acidCarbonyl + DiolStandard Brønsted acid, requires water removal. organic-chemistry.org
Cerium(III) triflateHydroxyacetophenones + DiolEffective under mild conditions. organic-chemistry.org
Scandium(III) triflateAldehydes + Vinyloxy ethoxideCatalyzes formation of functionalized dioxolanes. organic-chemistry.org
Boron trifluoride etherate (BF₃•OEt₂)Epoxides + CarbonylsClassic Lewis acid for cycloaddition approach. zenodo.org

Heterogeneous Catalysis (e.g., Zeolites, Montmorillonite (B579905), Supported Metal Catalysts)

To overcome the limitations of homogeneous catalysts, significant research has focused on solid acid catalysts, which are easily separable, reusable, and often more environmentally benign.

Zeolites: These microporous aluminosilicates are highly effective solid acid catalysts for acetalization. rsc.org Various types, including Zeolite HY, H-Beta, and H-ZSM-5, have been successfully used to catalyze the reaction between carbonyl compounds and diols. nih.govresearchgate.netextrica.com The shape selectivity and tunable acidity of zeolites can lead to high product yields and selectivities. For example, zeolite H-Beta was found to give over 95% conversion in the acetalization of glycerol with formaldehyde (B43269) solution, outperforming traditional catalysts due to its hydrophobic character which protects the acid sites from water. researchgate.net Zeolite-encapsulated metal complexes have also been developed, showing excellent yields in the synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane (B11947742) from styrene (B11656) oxide and acetone. ajol.info

Montmorillonite: Acid-activated clays (B1170129), particularly Montmorillonite K-10, are powerful and inexpensive heterogeneous catalysts for organic synthesis. jocpr.com They have been used to catalyze the formation of acetals from carbonyl compounds and ethylene (B1197577) glycol in refluxing solvents with excellent yields. researchgate.net The acidic sites on the clay surface facilitate the reaction, and the catalyst can be easily removed by filtration. researchgate.net Other supported catalysts, such as silicotungstic acid modified bentonite, have also been developed for efficient acetal synthesis. scirp.org

Supported Metal Catalysts: Supporting metal oxides on materials like silica (B1680970) creates robust and active catalysts. A series of MoO₃/SiO₂ catalysts, for example, have demonstrated high activity and selectivity in the synthesis of 1,3-dioxolanes from epoxides and ketones. researchgate.net These catalysts are thermally stable and can be recovered and reused multiple times without significant loss of activity. researchgate.net Similarly, sulfated yttria-zirconia has been employed as a solid acid catalyst for the [3+2] cycloaddition of epoxides and ketones under solvent-free conditions, showcasing a green chemistry approach. zenodo.org

Table 2: Performance of Heterogeneous Catalysts in Acetalization Reactions
Catalyst TypeSpecific CatalystReactionConversion/YieldKey AdvantageReference
ZeoliteZeolite H-BetaGlycerol + Formaldehyde>95% ConversionWater tolerant, reusable. researchgate.net
Zeolite[Zn(Mebzlh)]-ZSM-5Styrene oxide + AcetoneExcellent YieldRecyclable, high efficiency. ajol.info
ClayMontmorillonite K-10Carbonyl + Ethylene GlycolExcellent Yields (up to 99%)Inexpensive, easy separation. researchgate.net
Supported Metal OxideMoO₃/SiO₂Epoxide + KetoneHigh activity & selectivityThermally stable, reusable. researchgate.net
Supported Metal OxideSulfated Yttria-ZirconiaEpoxide + KetoneModerate to Good YieldsSolvent-free conditions. zenodo.org

Ionic Liquid-Mediated Synthesis

The use of ionic liquids (ILs) as catalysts and media for the formation of dioxolanes, a process known as acetalization, represents a significant advancement towards greener chemical synthesis. nih.gov Functionalized ionic liquids, particularly those with Brønsted acidity, have proven to be highly effective and reusable catalysts for these transformations under mild conditions. researchgate.net

Novel multi-SO3H functionalized Brønsted acidic ionic liquids have been developed that are highly efficient for the acetalization of various carbonyl compounds. These reactions often proceed smoothly at room temperature and under solvent-free conditions, offering high yields of the corresponding 1,3-dioxolanes. For instance, a range of aliphatic and aromatic aldehydes can be converted to their dioxolane derivatives with yields often exceeding 90%. An important feature of this methodology is the operational simplicity and the ability to recycle the ionic liquid catalyst for several cycles without a significant drop in performance. nih.govthieme-connect.de

Research has also explored the immobilization of acidic ionic liquids on solid supports, such as silica or polymers, which combines the advantages of ILs with the ease of handling and separation of solid catalysts. researchgate.net Dual-acid based ionic liquids, incorporating both Brønsted and Lewis acidic sites, have also been synthesized and supported on materials like Fe-SBA-15. ingentaconnect.com These supported catalysts have demonstrated high activity and selectivity in the acetalization of ketones like cyclohexanone (B45756) with ethylene glycol, achieving high conversion rates and allowing for catalyst reuse over multiple cycles. ingentaconnect.com A mixture of [Bmim]Cl and water has also been utilized as a practical and environmentally friendly medium for preparing α-oxoketene S,S-acetals, which are related structures. nih.gov

Table 1: Acetalization of Carbonyl Compounds using a Multi-SO3H Functionalized Ionic Liquid Catalyst Reaction conditions: Carbonyl compound (30 mmol), diol (30 mmol), and catalyst (0.01 mmol) stirred at room temperature.

Entry Carbonyl Compound Diol Product Yield (%)
1 Heptanal Ethylene Glycol 2-Hexyl-1,3-dioxolane 96
2 Benzaldehyde Ethylene Glycol 2-Phenyl-1,3-dioxolane 95
3 p-Chlorobenzaldehyde Ethylene Glycol 2-(4-Chlorophenyl)-1,3-dioxolane 95
4 p-Methoxybenzaldehyde Ethylene Glycol 2-(4-Methoxyphenyl)-1,3-dioxolane 94
5 Cinnamaldehyde Ethylene Glycol 2-Styryl-1,3-dioxolane 92
6 2-Furaldehyde Ethylene Glycol 2-(Furan-2-yl)-1,3-dioxolane 92

Data sourced from a study on multi-SO3H functionalized ionic liquids.

Photoredox Catalysis for this compound Formation

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for organic synthesis, including the formation of dioxolane structures. rsc.orgethz.chrsc.org This approach allows for the generation of reactive intermediates, such as the dioxolanyl radical, under ambient conditions, often avoiding harsh reagents and high temperatures. ethz.chnih.gov

One prominent method involves the photo-organocatalytic acetalization of aldehydes. rsc.orgrsc.org Using organic dyes like thioxanthenone or Eosin Y as the photocatalyst and simple household lamps or LEDs as the light source, a wide variety of aldehydes can be converted into their corresponding cyclic acetals (dioxolanes) in high yields. rsc.orgorganic-chemistry.org These reactions are typically performed under neutral conditions, which imparts high functional group tolerance, leaving sensitive moieties intact. researchgate.net

Another strategy leverages photoredox catalysis to generate a dioxolanyl radical from 1,3-dioxolane itself, which can then be used in carbon-carbon bond-forming reactions. ethz.chnih.gov For instance, graphitic carbon nitride (g-C3N4), a heterogeneous and reusable photocatalyst, can mediate the addition of dioxolane to a wide range of electron-deficient olefins under blue LED irradiation. ethz.ch Similarly, iridium-based photocatalysts can be used in dual catalytic systems with nickel to achieve the functionalization of the C2-position of 1,3-dioxolane with aryl chlorides. beilstein-journals.org This method provides a redox-neutral pathway to formylated aryl compounds after a mild acidic workup. beilstein-journals.org The generation of dioxolanyl radicals via a 1,5-hydrogen atom transfer (HAT) process, initiated by a photocatalyst, has also been employed in the total synthesis of complex natural products. nih.gov

Table 2: Photocatalytic Giese Reaction of Dioxolane with Michael Acceptors using g-C3N4 Reaction conditions: Michael acceptor, dioxolane, and g-C3N4 catalyst irradiated with blue LEDs.

Entry Michael Acceptor Product Yield (%)
1 Ethylidene malonate Adduct with malonate 92
2 Diethyl fumarate Adduct with diester 85
3 Cyclohexenone Adduct with cyclohexenone 88
4 N-Phenylmaleimide Adduct with imide 97
5 Meldrum's acid derivative Adduct with Meldrum's acid 97

Data sourced from a study on carbon nitride photoredox catalysis. ethz.ch

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of dioxolanes with defined stereochemistry is of paramount importance for applications in pharmaceuticals and materials science. Advanced catalytic methods now allow for high levels of control over both the absolute (enantioselective) and relative (diastereoselective) stereochemistry of the dioxolane ring.

Enantioselective Cyclization Approaches

The asymmetric synthesis of chiral dioxolanes can be achieved through various enantioselective cyclization strategies. One notable approach is the catalytic asymmetric [3+2] cycloaddition. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the 1,3-dipolar cycloaddition between acyclic carbonyl ylides (generated from donor-acceptor oxiranes) and aldehydes. organic-chemistry.org This method produces highly functionalized cis-1,3-dioxolanes with excellent diastereo- and enantioselectivities. organic-chemistry.org

Another powerful strategy involves the copper-catalyzed dearomative cyclopropanation of indole-diynes, which can be followed by a [3+2] cycloaddition with oxygen. nih.govacs.org This sequence allows for the divergent and atom-economical synthesis of enantioenriched 1,2-dioxolane-fused indolines with outstanding diastereo- and enantioselectivities. nih.gov This represents the first catalytic asymmetric synthesis of chiral 1,2-dioxolanes with high stereocontrol from alkyne precursors. nih.govacs.org The reaction scope is broad, tolerating various functional groups on the indole (B1671886) and ynamide components, consistently delivering products in good to excellent yields and high enantiomeric excess (ee). nih.gov The development of chiral pure L-dioxolane intermediates via the diastereomeric resolution of amine carboxylate salts is another key method for accessing enantiomerically pure dioxolane nucleosides. acs.org

Table 3: Enantioselective Synthesis of 1,2-Dioxolane-Fused Indolines Reaction conditions: Indole-diyne substrate, Cu(MeCN)4PF6 catalyst, chiral ligand L3, under O2 atmosphere.

Entry Substituent on Indole (R¹) Substituent on Ynamide (R²) Yield (%) ee (%)
1 H Ts 80 93
2 H Bs 77 93
3 5-Me Ts 78 94
4 5-F Ts 85 93
5 5-Cl Ts 81 92
6 7-Me Ts 75 95

Data sourced from a study on copper-catalyzed dearomative cyclization. nih.gov

Diastereoselective Control in this compound Synthesis

Controlling the relative stereochemistry of substituents on the dioxolane ring is crucial for synthesizing specific isomers. A highly effective method for achieving diastereoselective control involves a three-component assembly where an alkene, a carboxylic acid, and a nucleophile are combined. mdpi.comnih.govresearchgate.net This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of an alkene with a hypervalent iodine reagent. mdpi.comresearchgate.net

The stereochemistry of the starting alkene directly dictates the stereochemistry of the cation intermediate. mdpi.comresearchgate.net For example, a cis-alkene stereospecifically forms a meso-dioxolanyl cation, while a trans-alkene forms a chiral racemic cation. mdpi.comresearchgate.net The subsequent nucleophilic attack on this cation intermediate determines the final diastereoselectivity of the dioxolane product. mdpi.com The steric environment of the cation's substituents can effectively shield one of the diastereotopic faces, leading to a highly selective nucleophilic addition and the formation of a single diastereomer. mdpi.comresearchgate.net The choice of nucleophile and carboxylic acid can also be varied to create a diverse range of substituted dioxolanes with high diastereomeric purity. mdpi.com

Table 4: Diastereoselective Formation of Dioxolanes from Alkenes Reaction conditions: Alkene, PhI(OAc)₂, BF₃·OEt₂, and a silyl enol ether nucleophile.

Entry Alkene Carboxylic Acid Nucleophile Product Diastereomeric Ratio (dr) Yield (%)
1 cis-4-Octene Acetic Acid Silyl Enol Ether of Acetophenone >99:1 (cis product) 88
2 trans-4-Octene Acetic Acid Silyl Enol Ether of Acetophenone >99:1 (trans product) 85
3 Cyclohexene Acetic Acid Silyl Enol Ether of Acetophenone >99:1 (cis product) 81
4 Styrene Acetic Acid Silyl Enol Ether of Acetophenone 88:12 75
5 cis-Stilbene Acetic Acid Silyl Enol Ether of Acetophenone >99:1 (cis product) 86

Data sourced from a study on hypervalent iodine-mediated three-component assembly. mdpi.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dioxolane T

Ring-Opening Reaction Mechanisms of the DIOXOLANE T Heterocycle

The stability of the 1,3-dioxolane (B20135) ring in this compound is a critical aspect of its chemical profile. Like other cyclic acetals, it is susceptible to ring-opening reactions under various conditions, proceeding through cationic, radical, or thermal pathways.

Cationic Ring-Opening Mechanisms

The most prevalent reaction mechanism for the cleavage of the dioxolane ring is through cationic intermediates, typically initiated by acids. The acid-catalyzed hydrolysis of dioxolane nucleosides has been a subject of study to understand their stability. The general mechanism involves the protonation of one of the ring oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile, such as water, leading to the ring-opened product.

The rate of this acid-catalyzed hydrolysis is significantly influenced by the electronic nature of the substituents on the dioxolane ring. In the case of this compound, the thymine (B56734) nucleobase acts as an electronegative substituent, which has been shown to retard the rate of hydrolysis. This is attributed to a decrease in the basicity of the ring oxygen atoms, making protonation less favorable, and destabilization of the resulting oxocarbenium ion intermediate. rsc.org The position of the nucleobase on the dioxolane ring also plays a crucial role; studies on regioisomers have demonstrated that the distance between the electron-withdrawing nucleobase and the developing positive charge of the oxocarbenium ion can lead to significant differences in hydrolysis rates. rsc.org For instance, dioxolane nucleosides where the nucleobase is at the 4-position are hydrolyzed considerably faster than their regioisomers with the nucleobase at the 2-position, a difference that can be as much as 60-fold for adenine (B156593) derivatives. rsc.org

Cationic ring-opening polymerization is a common reaction for simple 1,3-dioxolanes, often leading to polyacetals. researchgate.netepo.org While this is not the primary reaction pathway for a complex nucleoside analog like this compound under biological conditions, it highlights the inherent reactivity of the dioxolane ring towards cationic initiation. The study of such polymerizations has provided fundamental insights into the stability of the cationic intermediates and the factors governing ring cleavage versus polymerization. capes.gov.br

Radical-Mediated Ring-Opening Pathways

The dioxolane ring can also undergo cleavage through radical-mediated pathways. These reactions are typically initiated by radical species and can lead to a variety of products depending on the reaction conditions and the structure of the substrate. For instance, radical ring-opening polymerization of certain dioxolane derivatives, such as 2,2-diphenyl-4-methylene-1,3-dioxolane, has been documented to yield polyketones. researchgate.net

In the context of nucleoside analogs, radical reactions are of significant interest. The thymine moiety in this compound can itself be a target for radical species. Studies on thymine and its derivatives have shown that ionizing radiation or thermal hydrogen atoms can induce the formation of various radicals, with the 5-thymyl radical being a notable species. acs.org This radical is formed through either a direct reaction or via a precursor radical. acs.org The interaction of such radicals with the nearby dioxolane ring could potentially initiate ring-opening.

Furthermore, the synthesis of some dioxolane pyrimidine (B1678525) nucleosides has been achieved through procedures that involve radical-mediated steps. nih.gov For example, tin radical-mediated reduction of a bromomethyl functional group on a dioxolane precursor has been used to synthesize 4′-C-methyl-dioxolane uracil (B121893) and thymine nucleosides. nih.gov This demonstrates the compatibility of the dioxolane ring with radical intermediates under specific synthetic conditions.

The presence of thiols can also facilitate radical-mediated rearrangements of cyclic acetals into esters. researchgate.netgoogle.com While not a direct ring-opening in the sense of fragmentation, this transformation involves the cleavage and reformation of bonds within the ring system, proceeding through radical intermediates. The rate constant for hydrogen abstraction by thiyl radicals from the C5-methyl group of thymine has been measured, indicating that this is a feasible process that could compete with other radical reactions. google.com

Thermal Decomposition and Pyrolysis Kinetics of this compound

Direct studies on the thermal decomposition and pyrolysis kinetics of this compound are not extensively available in the public domain. However, insights can be drawn from the thermal behavior of related cyclic ethers and acetals, such as 1,3,5-trioxanes. The thermal decomposition of 1,2,4-trioxanes, for example, is known to proceed via the homolytic cleavage of the O-O bond as the rate-determining step, followed by stepwise fragmentation. arkat-usa.orgnih.gov The activation parameters for these reactions are indicative of unimolecular processes. mdpi.combeilstein-journals.org

For 1,3,5-trioxanes, which are cyclic trimers of aldehydes, heating in the presence of a silica (B1680970) gel catalyst can lead to cleavage back to the starting aldehydes. chemrxiv.org The pyrolysis of oxymethylene ethers, which are structurally related to polyacetals derived from dioxolane polymerization, has also been studied, with unimolecular decomposition and H-atom abstraction being dominant depletion channels at high temperatures. researchgate.net

Given that this compound is a nucleoside analog intended for potential biological applications, its thermal stability under physiological conditions is expected to be high. Significant thermal decomposition would likely require temperatures well above those relevant to its intended use. The stability of the C-N glycosidic bond and the dioxolane ring itself would be the primary factors determining its thermal degradation profile. The presence of the thymine and hydroxymethyl substituents would undoubtedly influence the decomposition pathway and kinetics compared to a simple, unsubstituted dioxolane.

Regio- and Stereoselectivity in this compound Transformations

The arrangement of substituents on the dioxolane ring of this compound gives rise to stereoisomerism and dictates the regioselectivity of its reactions. The specific (+)-(2R,4S) configuration is crucial for its biological activity.

Influence of Substituent Effects on Reaction Pathways

The substituents on the dioxolane ring exert a profound influence on the regioselectivity and stereoselectivity of its transformations. The thymine base at the 4-position and the hydroxymethyl group at the 2-position are the key determinants of reactivity.

In cationic reactions, such as acid-catalyzed hydrolysis, the electronic effect of the nucleobase substituent is paramount. As an electron-withdrawing group, the thymine base retards the reaction by destabilizing the adjacent oxocarbenium ion. rsc.org This effect can direct the regiochemistry of ring opening. In reactions of 2-monosubstituted 1,3-dioxolanes with iodine monochloride, the stability of the intermediate dioxolan-2-ylium ion is dependent on the substituents at C-4 and C-5, which in turn determines whether the product is a chlorohydrin ester (with inversion of configuration) or a diol monoester (with retention of configuration). researchgate.netacs.org

The stereochemistry of the substituents also plays a critical role. For instance, in the acid-catalyzed hydrolysis of dioxolane nucleosides, the cis-isomer is often found to be more reactive than the trans-isomer. rsc.org In the synthesis of dioxolane nucleosides, the stereochemical outcome of the glycosylation reaction can be influenced by the nature of protecting groups on the nucleobase, which can affect the soft character of the base and direct the approach of the electrophile. nih.gov

In lithiation reactions of 2,2-diaryl-1,3-dioxolanes, the regioselectivity of deprotonation is controlled by the directing ability of the substituents on the aryl rings. While not directly analogous to this compound, this illustrates the powerful directing effects of substituents in determining the site of reaction.

The table below summarizes the influence of different substituents on the reactivity of dioxolane rings, based on findings from related systems.

Substituent TypePosition on Dioxolane RingEffect on ReactivityReaction TypeReference
Electron-withdrawing (e.g., Nucleobase)C4Retards hydrolysis rate by destabilizing oxocarbenium ionCationic Ring-Opening rsc.org
Electron-donatingC2Enhances rate of hydrogenolysisReductive Cleavage
Bulky GroupsVariesInfluences stereochemical outcome of reactionsVarious nih.gov
ChloromethylC2Increases electrophilicity, facilitating nucleophilic substitution and cationic polymerizationSubstitution, Polymerization

Selective Functionalization of the this compound Ring

The selective functionalization of the dioxolane ring is a key aspect of the synthesis of this compound and its analogs. This involves controlling the regiochemistry and stereochemistry of bond formation.

The primary method for synthesizing dioxolane nucleosides like this compound is through electrophilic glycosidation. This involves the reaction of a silylated pyrimidine base (like thymine) with an activated dioxolane derivative. nih.govnih.gov The stereoselectivity of this coupling is crucial and can be controlled by the choice of catalyst and reaction conditions. For example, the use of Lewis acids or trimethylsilyltriflate can catalyze the reaction to yield the desired thymin-1'-yl dioxolane. nih.gov

The hydroxymethyl group at the C2 position of this compound offers a handle for further functionalization. This group can be modified through standard alcohol reactions, allowing for the introduction of other functional groups or the attachment of prodrug moieties. For instance, the synthesis of related dioxolane derivatives has involved the chlorination of hydroxymethyl precursors using reagents like thionyl chloride.

Selective protection and deprotection strategies are also vital in the synthesis of complex dioxolane nucleosides. For example, selective protection of hydroxyl groups with silyl (B83357) ethers allows for reactions to be carried out at other positions of the molecule, followed by deprotection to yield the final product. nih.gov

Recent advances in catalysis have also enabled highly regioselective acetalization of diols, which is relevant to the formation of the dioxolane ring itself. Chiral phosphoric acids have been used as catalysts to direct the regioselective acetalization of carbohydrate-derived diols with high levels of control. Such methods could potentially be applied to the synthesis of this compound precursors with high stereochemical purity.

The table below provides an overview of methods used for the selective functionalization of dioxolane rings, which are applicable to the synthesis and modification of this compound.

Reaction TypeReagents/CatalystsFunctional Group Introduced/ModifiedSelectivityReference
Electrophilic GlycosidationSilylated Nucleobase, Lewis Acid (e.g., TMSOTf)Nucleobase at C4Stereoselective nih.gov
Radical ReductionTin Radicals (e.g., Bu3SnH)Reduction of Bromomethyl to Methyl- nih.gov
Chlorination of AlcoholThionyl Chloride (SOCl2)-OH to -Cl-
Regioselective AcetalizationChiral Phosphoric AcidsFormation of Dioxolane RingRegio- and Stereoselective

Mechanistic Studies of this compound in Catalytic Cycles

The dioxolane moiety is a significant structural feature in numerous organic reactions, participating in a variety of catalytic cycles. Its reactivity is harnessed in processes ranging from photoredox catalysis to traditional acid-catalyzed reactions. Mechanistic studies have revealed its role as a radical precursor, a protecting group whose formation and cleavage are part of a catalytic process, and a key intermediate in complex rearrangements.

Photoredox Catalytic Cycles

Visible-light photoredox catalysis has emerged as a powerful method for organic synthesis, and dioxolane has been a key substrate in these transformations. ethz.ch Mechanistic investigations show that 1,3-dioxolane can serve as a source of the dioxolanyl radical, which can then engage in various addition reactions.

A notable example is the addition of a hydrogen atom and an acetal (B89532) carbon to electron-deficient alkenes. nsf.gov In this process, 1,3-dioxolane is converted into its radical form through the action of a persulfate and an iridium photocatalyst under visible light irradiation. nsf.gov The reaction proceeds through a radical chain mechanism, where the nucleophilic dioxolanyl radical undergoes a conjugate addition to the alkene. A subsequent hydrogen atom transfer (HAT) from another 1,3-dioxolane molecule propagates the radical chain. nsf.gov Density Functional Theory (DFT) calculations support that the HAT is likely the rate-determining step in the propagation phase. nsf.gov

Heterogeneous photocatalysis using graphitic carbon nitride (g-C₃N₄) has also been successfully employed for the Giese reaction of dioxolane with a wide array of electron-deficient olefins. ethz.ch This metal-free system demonstrates high reusability, a key feature of sustainable catalytic cycles. Research has shown the catalyst can be recycled and reused for multiple consecutive cycles with no significant loss of activity or changes in its composition and morphology. ethz.ch

Table 1: Catalyst Reusability in Photoredox Addition of Dioxolane

Catalyst SystemReaction TypeNumber of CyclesObserved OutcomeSource
Graphitic Carbon Nitride (g-C₃N₄)Giese reaction of dioxolane and diethyl fumarate5Catalyst recovered by filtration showed no changes in composition, morphology, or characteristics. ethz.ch

Acid-Catalyzed Cycles

The most classic role of dioxolanes in catalysis is as protecting groups for carbonyl compounds, formed through acid-catalyzed acetalization with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org This process is reversible, and the deprotection step, also acid-catalyzed, allows for the regeneration of the carbonyl group after other chemical transformations have been performed on the molecule. wikipedia.org

Recent studies have focused on developing more efficient and reusable catalytic systems for these processes. For instance, the hydrolysis (deprotection) of the 1,3-dioxolane ketal of isatin (B1672199) has been achieved using p-sulfonic acid-calix scielo.brarene as a catalyst in water, accelerated by microwave energy. scielo.br Mechanistic investigations indicate the reaction proceeds via general acid catalysis. scielo.br A significant advantage of this system is the catalyst's reusability; the aqueous phase containing the calixarene (B151959) catalyst can be reused for several cycles without a significant drop in conversion efficiency. scielo.br

Table 2: Reusability of p-Sulfonic Acid-Calix scielo.brarene in Isatin Ketal Hydrolysis

CatalystSubstrateNumber of CyclesConversion RateSource
p-Sulfonic acid-calix scielo.brareneIsatin ketal5Maintained above 96% scielo.br

Other Catalytic Mechanisms

Beyond photoredox and acid catalysis, dioxolanes participate in other catalytic cycles.

Metal-Free Radical Chains : A thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been developed. organic-chemistry.org This reaction operates through a radical chain process that is metal-free and redox-neutral, using only a catalytic amount of a radical precursor. organic-chemistry.org Both the thiol and atmospheric oxygen were found to be essential for the reaction to proceed successfully. organic-chemistry.org

Oxidative Rearrangements : In certain oxidative reactions, a dioxolane ring is formed as a transient intermediate. For example, the oxidative rearrangement of malondialdehyde using hydrogen peroxide is theorized to proceed through the formation of a 1,2-dioxolane intermediate, which then undergoes cleavage of C-C, O-O, and C-H bonds. researchgate.net Similarly, the treatment of α-formyl cyclic ketones with hydrogen peroxide can lead to an intramolecular cyclization, forming a 1,2-dioxolane intermediate that subsequently rearranges. researchgate.net

These studies highlight the versatility of the dioxolane structure, demonstrating its active and diverse roles within various catalytic cycles, driven by light, acid, or radical initiators.

Advanced Spectroscopic and Chromatographic Characterization of Dioxolane T

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of DIOXOLANE T. google.comgoogleapis.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition from the measured mass. For this compound, with a molecular formula of C₁₁H₁₄N₂O₆, HRMS can verify this composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. ontosight.ai

Further structural details are revealed through tandem mass spectrometry (MS/MS) experiments. In this technique, the protonated molecular ion of this compound is isolated and subjected to collision-induced dissociation, generating a characteristic fragmentation pattern. The analysis of these fragment ions helps to confirm the connectivity of the molecule, such as the linkage between the thymine (B56734) base and the dioxolane ring.

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₁H₁₄N₂O₆ ontosight.ai
Exact Mass (Calculated) 258.0852 g/mol ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. ontosight.aichosun.ac.kr One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net

¹H NMR spectra reveal the chemical shifts (δ), integration (number of protons), and splitting patterns (due to spin-spin coupling) for each proton. epo.org The coupling constants (J values) are particularly important as they provide information on the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry and conformation of the dioxolane ring. nih.gov For instance, specific ¹H NMR data has been published for isomers of Dioxolane-T, allowing for the precise assignment of each proton. epo.org

¹³C NMR spectroscopy complements the proton data by identifying the chemical shift of each unique carbon atom in the molecule. portico.org For more complex structural problems, two-dimensional (2D) NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to identify protons that are close in space, which is essential for confirming stereochemical assignments such as the cis or trans relationship of substituents on the dioxolane ring. acs.org This conformational analysis has been critical in establishing the preferred shapes of dioxolane nucleosides. researchgate.netresearchgate.net

Table 2: Representative ¹H NMR Data for a this compound Isomer

Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Assignment Reference
11.32 br s NH (Thymine) epo.org
7.43 d, J=1.2 Hz H-6' (Thymine) epo.org
6.17 dd, J=5.6, 3.3 Hz H-4 (Dioxolane) epo.org
5.47 t, J=3.7 Hz H-2 (Dioxolane) epo.org
5.00 t, J=6.0 Hz OH (Hydroxymethyl) epo.org
4.28 dd, J=9.5, 5.6 Hz H-5 (Dioxolane) epo.org
4.02 dd, J=9.5, 3.3 Hz H-5 (Dioxolane) epo.org
3.43 dd, J=6.0, 3.7 Hz CH₂OH (Hydroxymethyl) epo.org
1.79 s CH₃ (Thymine) epo.org

Data corresponds to (+)-1-[(2R,4S)-2-(Hydroxymethyl)-4-dioxolanyl]thymine in DMSO-d₆.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" for the this compound molecule based on the vibrational modes of its functional groups. researchgate.netresearchgate.net The FT-IR spectrum is particularly useful for identifying key functional groups present in the structure. ekb.eg

Specific absorption bands in the IR spectrum correspond to the stretching and bending vibrations of bonds within the molecule. For this compound, characteristic peaks would include O-H stretching from the hydroxymethyl group, N-H stretching from the thymine ring, sharp C=O stretching vibrations from the two carbonyl groups on the thymine base, and C-O stretching vibrations associated with the ether linkages of the dioxolane ring. While a complete spectrum is unique to the entire molecule, the presence and position of these bands offer confirmatory evidence of the compound's structure.

Table 3: Expected FT-IR Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch ~3200-3500 (broad)
Amide (Thymine) N-H Stretch ~3100-3300
Carbonyl (Thymine) C=O Stretch ~1650-1720 (sharp, strong)
Alkane C-H Stretch ~2850-3000

Hyphenated Chromatographic Techniques (GC-MS, LC-MS) for Purity, Isomer Separation, and Derivatization Studies

Hyphenated chromatographic techniques are essential for assessing the purity of this compound and for separating its various stereoisomers. ontosight.ai Given the low volatility of nucleoside analogs, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant methods used. ontosight.aiacs.org

HPLC is used to separate this compound from any starting materials, byproducts, or degradation products, thus establishing its purity. A critical application is the separation of stereoisomers. The synthesis of this compound can result in a mixture of enantiomers (non-superimposable mirror images) and diastereomers (α and β anomers). chosun.ac.krliverpool.ac.uk Chiral HPLC, using a specialized column such as a Chiralcel OJ, has been successfully employed to separate the enantiomers of (±)-dioxolane-T. researchgate.net The separation of α and β anomers is often achieved using standard silica (B1680970) gel chromatography or reversed-phase HPLC. chosun.ac.kracs.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing more volatile precursors or for the analysis of this compound after a chemical derivatization step to increase its volatility. google.comresearchgate.netresearchgate.net

Table 4: Chromatographic Methods for this compound Analysis

Technique Application Specific Use Reference
HPLC Purity Assessment & Isomer Separation Quantifying purity; Separating α/β anomers ontosight.aichosun.ac.kracs.org
Chiral HPLC Enantiomer Separation Resolving (±)-dioxolane-T into its pure enantiomers researchgate.net
LC-MS Identification & Purity Confirming mass of eluting peaks from HPLC acs.org

X-ray Diffraction for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction gives the absolute and unambiguous three-dimensional structure of this compound in the solid state. researchgate.netacs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision.

For this compound and its analogs, X-ray crystallography has been crucial for the definitive assignment of stereochemistry. researchgate.netresearchgate.net It has been used to confirm the relative configuration of the substituents on the dioxolane ring and to establish its exact conformation, which has been identified as a ³T₄ (twist) type conformation in a key analog. researchgate.netresearchgate.net

In addition to single-crystal analysis, X-ray Powder Diffraction (XRPD) is used to characterize the bulk crystalline material, identifying its crystalline form (polymorph) and assessing its phase purity. googleapis.comgoogle.com

Table 5: Key Findings from X-ray Diffraction of this compound and Analogs

Parameter Determined Finding Significance Reference
Absolute Stereochemistry Unambiguous assignment of R/S configuration at chiral centers. Confirms the identity of the specific enantiomer/diastereomer. researchgate.netresearchgate.net
Ring Conformation The dioxolane ring adopts a specific twist (³T₄) conformation. Provides insight into the molecule's 3D shape, which influences its biological activity. researchgate.netresearchgate.net
Bond Lengths & Angles Precise measurement of all interatomic distances and angles. Provides fundamental structural data for the molecule. acs.orgmpg.de

Theoretical and Computational Chemistry of Dioxolane T

Quantum Mechanical (QM) Studies on DIOXOLANE T

Quantum mechanics forms the fundamental basis for understanding the electronic structure and behavior of molecules. For this compound, QM studies are crucial for elucidating its stability, reactivity, and spectroscopic signatures.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model the electronic properties of molecules. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods determine the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. acs.orgcsic.es

For compounds similar to this compound, such as other dioxolane derivatives and nucleoside analogues, DFT methods like B3LYP and MPW1PW91 with basis sets such as 6-31G(d,p) and 6-31++G(d,p) are commonly employed. researchgate.net These calculations are instrumental in understanding decomposition mechanisms, suggesting that such processes often occur through a stepwise pathway via a four-centered cyclic transition state. researchgate.net The electronic structure analysis reveals details about charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP), which are key indicators of reactivity. researchgate.netresearchgate.net For instance, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical foundation for its chemical behavior. csic.es Studies on related compounds have used these methods to investigate tautomeric stability and reaction barriers. csic.es

Computational MethodBasis Set ExampleKey Insights for this compound
Density Functional Theory (DFT) e.g., B3LYP, M06-2X6-31G(d,p), 6-311++G(d,p)Electron density, HOMO/LUMO energies, reaction pathways, transition states, reactivity descriptors. researchgate.netresearchgate.netresearchgate.net
Ab Initio Hartree-Fock (HF) STO-3G, 6-31G**Initial geometry optimization, Mulliken charge analysis, fundamental electronic structure. nih.govvdoc.pub
Møller-Plesset perturbation theory (MP2) 6-31G(d,p)Higher accuracy electron correlation effects, interaction energies. acs.org

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Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. Theoretical calculations can generate spectra that, when compared with experimental data, help to confirm the molecular structure and assign spectral features.

NMR Chemical Shifts : The Gage-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP/6-31G(d)), is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netliverpool.ac.uk These theoretical predictions are crucial for assigning the complex spectra of nucleoside analogues and confirming stereochemical configurations. acs.org

Vibrational Frequencies : The infrared (IR) and Raman spectra of molecules like this compound can be simulated using DFT calculations. researchgate.net These computations yield harmonic vibrational frequencies that correspond to specific molecular motions (e.g., stretching, bending). Comparing the calculated frequencies with experimental IR and Raman spectra aids in the complete vibrational assignment of the molecule. researchgate.netresearchgate.net

UV-Vis Spectra : Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). researchgate.netmpg.de These calculations can predict the absorption wavelengths and oscillator strengths of electronic transitions, helping to assign the bands observed in experimental spectra. mpg.de

Spectroscopic PropertyComputational MethodInformation Obtained
NMR Chemical Shifts GIAO, DFTPrediction of ¹H and ¹³C chemical shifts for structural elucidation. researchgate.netliverpool.ac.uk
Vibrational Frequencies DFT (e.g., B3LYP)Calculation of IR and Raman active modes for vibrational assignment. researchgate.netresearchgate.net
UV-Vis Absorption TD-DFT, ROHF/AM1-CISPrediction of electronic transition energies (λmax) and intensities. mpg.dempg.de

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The five-membered dioxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations. The specific conformation of this ring is critical to the biological activity of nucleoside analogues.

Conformational ParameterValue/DescriptionMethod of Determination
Ring Pucker ³T₄ (C3'-endo/C4'-exo)X-ray Crystallography epo.orggoogle.comgoogle.com
O3' Position EndoX-ray Crystallography epo.orggoogle.com
Pseudorotation Dynamic equilibrium between twist and envelope formsNMR Spectroscopy, Ab initio calculations researchgate.netniph.go.jp

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Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts, Vibrational Frequencies)

Molecular Dynamics (MD) Simulations of this compound Systems

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

MD simulations can model the dynamic behavior of this compound, including its internal motions and its interactions with biological macromolecules like enzymes. For related dioxolane compounds, reactive force fields like ReaxFF have been used in MD simulations to study high-temperature pyrolysis and decomposition pathways. researchgate.net Such simulations can identify the primary decomposition products and reaction mechanisms on a nanosecond timescale. researchgate.net

In the context of its biological function, MD simulations are used to study the interaction of this compound with its target enzymes, such as viral polymerases. These simulations can reveal the stability of the drug-enzyme complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and provide insight into the mechanism of inhibition. mdpi.com Docking studies, which predict the preferred binding orientation of a molecule to a target, often serve as the starting point for more extensive MD simulations. mdpi.com

The solvent environment can significantly influence the structure, dynamics, and reactivity of a solute. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of these effects on this compound.

Simulations can reveal the structure of the solvation shell around this compound and quantify the strength of solute-solvent interactions, such as hydrogen bonding. researchgate.net The conformational equilibrium of the dioxolane ring, for example, can be influenced by the polarity of the solvent. By performing simulations in different solvent environments, researchers can understand how the molecule's structure might change from a nonpolar medium to the aqueous environment of a biological system. Furthermore, MD simulations combined with QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to study reaction mechanisms in solution, providing a more realistic model than gas-phase calculations by accounting for the dynamic and electronic effects of the solvent. researchgate.net

Computational Mechanistic Elucidation for this compound Reactions

Computational chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. uni-giessen.de For reactions involving dioxolane and its derivatives, computational mechanistic elucidation focuses on mapping the potential energy surface (PES) to identify transition states, intermediates, and the lowest energy reaction pathways. uni-giessen.deresearchgate.net This approach allows for a fundamental understanding of reaction kinetics and selectivity. hep.com.cn

The core of mechanistic studies lies in the accurate characterization of transition state (TS) structures and their corresponding energies. uni-giessen.de Various quantum chemical methods, including Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are employed to explore the complex PES of dioxolane reactions. researchgate.netresearchgate.net

Computational studies have been applied to several key reaction types involving the dioxolane ring:

Oxidation and Combustion: The high-temperature chemistry of 1,3-dioxolane (B20135) has been investigated by mapping the PES using CCSD(T)/cc-pV(D,T)Z//MP2/cc-pVTZ level of theory. researchgate.net These studies show that the most dominant reaction pathways following the initial oxidation of 1,3-dioxolanyl radicals are the ring-opening β-scission reactions. researchgate.netresearchgate.net The presence of heterocyclic oxygen atoms in the 1,3-dioxolane ring weakens the C–O bonds, which results in low energy barriers for these ring-opening reactions. researchgate.netresearchgate.net Reaction pathway analysis helps to identify the most important reaction channels under specific conditions, such as the preference for the ring-opening beta-scission pathway of the alkylhydroperoxide of 1,3-dioxolane in fuel-in-air scenarios. researchgate.net

Acid-Catalyzed Reactions and Cleavage: The mechanism of acidolysis, particularly in the context of lignin (B12514952) depolymerization where 1,3-dioxolane derivatives are formed to stabilize intermediates, has been elucidated using a combination of ReaxFF molecular dynamics and the nudged elastic band (NEB) method. nih.gov These simulations revealed the dual role of sulfuric acid as both a proton donor and acceptor and mapped the pathways for ethylene (B1197577) glycol stabilization. nih.gov The direct addition of ethylene glycol to a vinyl ether intermediate, followed by cleavage to the acetal (B89532), was identified as a preferred pathway over the formation of an aldehyde intermediate that subsequently undergoes acetalization. nih.gov In carbohydrate chemistry, quantum chemical studies suggest that the selectivity of dioxolane ring cleavage is dependent on the differences in the free energy of the transition states, highlighting the importance of stereoelectronic effects. hep.com.cn

Hydrolysis: The hydrolysis of dioxolane derivatives, such as 4-methyl-2-(N-phenylimino)-1,3-dioxolane, has been analyzed to understand the reactivity of tetrahedral intermediates along their reaction pathways. rsc.org By analyzing the pH-rate profiles and product distributions, different pathways are proposed depending on the pH. rsc.org In acidic solutions (pH < 6), C–N bond fission proceeds via T+ ⇌ T± → P, while at moderate pH, a proton-switch mechanism (T0 → T±) is suggested. rsc.org At high pH (> 11), C–O fission occurs via an anionic intermediate (T–). rsc.org

Stereoselective Formation: The formation of substituted 1,3-dioxolanes can be highly stereoselective. mdpi.com Plausible reaction pathways often involve a 1,3-dioxolan-2-yl cation intermediate, where the stereochemical outcome is determined by the stereoselectivity of the subsequent nucleophilic attack. mdpi.com

The following table summarizes key computational studies on the reaction mechanisms of dioxolane derivatives.

Reaction TypeDioxolane SystemComputational MethodKey Findings
High-Temperature Oxidation1,3-DioxolaneCCSD(T)/cc-pV(D,T)Z//MP2/cc-pVTZ, Variational Transition State TheoryDominant pathways are ring-opening β-scission reactions due to weakened C-O bonds; non-Arrhenius behavior observed. researchgate.net
Acidolysis/Stabilization1,3-Dioxolane derivatives from lignin modelsReaxFF Molecular Dynamics, Nudged Elastic Band (NEB)Elucidated the dual catalytic role of H₂SO₄ and mapped two parallel pathways for ethylene glycol stabilization. nih.gov
Ring CleavageDioxolane rings on pyranosideQuantum Chemical Methods (unspecified)Selectivity depends on the free energy differences at the transition states, governed by stereoelectronic effects. hep.com.cn
Hydrolysis4-methyl-2-(N-phenylimino)-1,3-dioxolaneMNDO/H CalculationsCharacterized pH-dependent reaction pathways involving various tetrahedral intermediates (T+, T±, T0, T–). rsc.org

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. ontosight.aimdpi.com These models rely on molecular descriptors—numerical values that encode the physicochemical properties of a molecule—to predict reactivity. mdpi.comresearchgate.net Computational chemistry is essential for QSRR as it provides a means to calculate a wide array of descriptors, from electronic properties (e.g., HOMO-LUMO gaps, partial charges) to steric and thermodynamic parameters. mdpi.comjmaterenvironsci.com

For dioxolane derivatives, QSRR principles can be applied to understand how structural modifications influence reaction outcomes and rates. While comprehensive QSRR models for a broad range of dioxolane reactions are not widely published, foundational studies demonstrate the correlation between computationally derived structural properties and observed reactivity.

Reactivity in Dioxolane Formation: A theoretical study on the formation of dioxolanes from the reaction of diols with various carbonyl compounds highlights the role of electronic structure in determining reactivity. jmaterenvironsci.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diol (nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound (electrophile) serves as a key descriptor for reactivity. A smaller HOMO-LUMO gap (ΔE) generally implies a more favorable interaction and higher reactivity. jmaterenvironsci.com Calculations showed that introducing substituents on the diols can increase the reactivity of the carbonyl function, making the reaction thermodynamically more stable and favored. jmaterenvironsci.com

The table below, based on data from theoretical studies, illustrates how the HOMO-LUMO energy gap (ΔE), a computationally derived descriptor, relates to the reactivity in dioxolane formation reactions. jmaterenvironsci.com

ReactantsCalculated ΔE (HOMO-LUMO) (eV)Reactivity Implication
Formyl chloride (1a') + Diol (3α)5.77Baseline Reactivity
Formyl chloride (1a') + Diol (3β)5.19Higher reactivity compared to Diol (3α) due to a smaller energy gap. jmaterenvironsci.com
Note: Diol 3α and 3β represent diols with different substituents as described in the source literature. jmaterenvironsci.com A smaller ΔE value suggests a more favored reaction.

Correlation of Intermediate Stability with Product Distribution: In the study of the hydrolysis of substituted imino-dioxolanes, computational methods were used to predict the relative stability of reaction intermediates and their corresponding products. rsc.org By employing MNDO/H calculations, the relative heat of formation (ΔHF) for different intermediates and products was determined. rsc.org These calculated stabilities were then correlated with the experimentally observed product distribution, establishing a direct link between the thermodynamic properties of the molecular structure and the reaction outcome. rsc.org This serves as a practical application of the QSRR concept, where the calculated stability of an intermediate acts as a descriptor to predict which reaction pathway (C–N vs. C–O bond fission) will be favored. rsc.org

The following table demonstrates the relationship between computationally predicted intermediate stability and the experimentally observed products in the hydrolysis of imino-dioxolanes. rsc.org

Compound/IntermediatepH ConditionComputationally Favored Pathway (via Intermediate Stability)Experimental Product Outcome
Imino-dioxolane (1)pH < 6C–N fission pathway via T+ ⇌ T± is favored.Amine and carbonate are the sole products. rsc.org
Imino-dioxolane (1)6 < pH < 9.2C–O bond fission becomes more competitive.C–O bond fission increases, forming carbamates. rsc.org
Imino-dioxolane (1)pH > 11C–O fission pathway via anionic intermediate T– is favored.Hydroxycarbamate is the only product. rsc.org

Specialized Research Applications of Dioxolane T

DIOXOLANE T as Versatile Protecting Groups in Multi-Step Organic Synthesis

In the intricate field of multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy. ias.ac.in The dioxolane group, often formed as a cyclic acetal (B89532) or ketal, serves as a robust protecting group for carbonyl compounds (aldehydes and ketones) and 1,2- or 1,3-diols. ontosight.aipressbooks.pubtotal-synthesis.com This protection is crucial when other parts of a molecule need to undergo reactions that would otherwise be incompatible with these functional groups. pressbooks.pub

The formation of a dioxolane, such as an acetonide from a diol and acetone, effectively masks the reactive hydroxyl groups. ontosight.ai This strategy is frequently employed in carbohydrate chemistry, where the selective protection of certain hydroxyl groups allows for specific modifications at other positions. ontosight.airesearchgate.net For instance, 1,2,5,6-di-O-isopropylidene-D-mannitol, a dioxolane-protected form of mannitol, is a key chiral building block in organic synthesis. The stability of the dioxolane ring under basic and nucleophilic conditions makes it an ideal choice for syntheses involving Grignard reagents, hydride reductions, or the use of strong bases. pressbooks.pubtotal-synthesis.comchemistrysteps.com

The ease of both formation and removal is a key advantage of dioxolane protecting groups. pressbooks.pub They are typically installed using an acid catalyst with a diol and can be readily removed by aqueous acid hydrolysis, regenerating the original carbonyl or diol functionality. ias.ac.inpressbooks.pub This reversible protection strategy is fundamental to the successful synthesis of complex molecules, including pharmaceuticals and natural products. ontosight.aiontosight.ai

Table 1: Common Dioxolane-Based Protecting Groups and Their Applications

Protecting GroupProtected Functional GroupKey FeaturesTypical Application Area
Acetonide (from acetone)1,2- and 1,3-diolsStable to base, easily removed with acid. ontosight.aipressbooks.pubCarbohydrate and steroid synthesis. ontosight.aiontosight.ai
Ethylene (B1197577) Ketal (from ethylene glycol)Aldehydes and KetonesProtects carbonyls from nucleophiles and bases. total-synthesis.comacs.orgGeneral organic synthesis. acs.org
Dioxolane from SalicylaldehydeDiolsCan be used to create enantiomerically pure derivatives. Synthesis of bioactive compounds.

Strategic Incorporation of this compound Moieties in Natural Product Synthesis

The dioxolane ring is not just a temporary protecting group but also a core structural feature in many biologically active natural products and their synthetic analogues. "this compound," a nucleoside analogue where the 3'-carbon of the ribose ring is replaced by an oxygen atom, exemplifies this strategic incorporation. google.com The synthesis of such analogues is a significant area of research, driven by the quest for new therapeutic agents. researchgate.netgoogle.com

The synthesis of enantiomerically pure β-D- or β-L-dioxolane nucleosides is a key objective, as different stereoisomers can have vastly different biological activities. google.comepo.org For example, the enantiomerically pure β-D-(-)-dioxolane-T has shown significantly more potent anti-HIV activity than the racemic mixture. google.com The synthesis often starts from chiral precursors like D-mannose or involves the condensation of a protected dioxolane intermediate with a pyrimidine (B1678525) or purine (B94841) base. google.comepo.org

The structural modifications introduced by the dioxolane ring can profoundly influence the biological properties of the resulting nucleoside analogue. These changes can affect how the molecule interacts with viral enzymes like reverse transcriptase, potentially leading to chain termination of viral DNA synthesis and inhibition of viral replication. ontosight.ainih.gov

This compound in Advanced Functional Materials (e.g., Polymers, Electronic Materials, Fragrance Components)

The chemical properties of dioxolanes also lend themselves to the development of advanced functional materials.

Polymers: Poly(1,3-dioxolane) (PDXL) is a type of polyacetal that has garnered interest for its potential applications in materials science. nih.gov Recent research has focused on the controlled polymerization of 1,3-dioxolane (B20135) to create high molecular weight polymers with mechanical properties comparable to some commodity plastics. acs.org These polymers are designed to be depolymerizable, offering a potential route to chemically recyclable plastics. nih.govacs.org Furthermore, poly(1,3-dioxolane) is being explored as a solid polymer electrolyte for safer, high-performance lithium batteries due to its high density of ether-like oxygen atoms that can coordinate with lithium ions, facilitating ionic conductivity. researchgate.netresearchgate.net

Electronic Materials: Dioxolane-functionalized acenes, such as hexacenes, have been synthesized and investigated for their potential use in organic electronics. acs.org The dioxolane substituents can enhance the stability and solubility of these large aromatic systems while yielding materials with long-wavelength fluorescence, a desirable property for applications like near-infrared light-emitting diodes and photovoltaics. acs.org

Fragrance Components: While specific data on "this compound" in fragrances is limited, other dioxolane derivatives are known for their use in this industry. Their stability and particular olfactory properties can make them valuable components in fragrance formulations.

Table 2: Applications of Dioxolane-Based Functional Materials

Material TypeDioxolane DerivativeApplicationKey Finding
Polymer ElectrolytePoly(1,3-dioxolane) (PDXL)Solid-state lithium batteriesPDXL-based deep-eutectic electrolytes show enhanced ionic conductivity and good cycling performance. researchgate.net
Recyclable PolymerPoly(1,3-dioxolane) (PDXL)Depolymerizable plasticsControlled polymerization yields high-strength polyacetals that can be depolymerized back to the monomer. nih.govacs.org
Organic SemiconductorDioxolane-functionalized hexacenesOrganic electronics (e.g., LEDs)Dioxolane groups improve stability and result in near-infrared fluorescence. acs.org

Investigating this compound in Biochemical Reaction Mechanisms

Dioxolane nucleoside analogues, including "this compound" and related compounds like (-)-β-d-1′,3′-Dioxolane guanosine (B1672433) (DXG), are crucial tools for investigating biochemical reaction mechanisms, particularly those involving viral replication. google.comnih.gov These molecules are designed to mimic natural nucleosides and interact with the enzymatic machinery of viruses like HIV. ontosight.ainih.gov

The primary mechanism of action for many of these analogues is the inhibition of viral enzymes, most notably reverse transcriptase (RT). nih.gov After being converted into their triphosphate form within the cell, these analogues act as competitive inhibitors or chain terminators. nih.gov They are incorporated into the growing viral DNA chain, but because they lack the crucial 3'-hydroxyl group (or have it replaced), they prevent the addition of the next nucleotide, thereby halting DNA synthesis. nih.govresearchgate.net

Studies using these analogues provide valuable insights into the structure and function of the enzyme's active site. googleapis.com By observing how structural changes in the dioxolane nucleoside affect its interaction with the enzyme, researchers can map the active site and understand the molecular basis of drug resistance. nih.gov

This compound as Probes in Mechanistic Enzymology

The unique properties of dioxolane nucleoside analogues make them effective probes in mechanistic enzymology. They are used to dissect the kinetic and conformational steps of enzyme-catalyzed reactions. nih.gov For instance, the triphosphate form of dioxolane guanosine (DXG-TP) has been used to study the mechanism of HIV-1 reverse transcriptase. nih.gov

Transient kinetic studies, which measure the reaction on a millisecond timescale, can reveal the individual steps of nucleotide binding and incorporation. nih.gov Using dioxolane analogues in these assays helps to elucidate the mechanism of polymerization and how inhibitors interfere with this process. For example, these probes can help determine whether an inhibitor affects substrate binding, the chemical step of phosphodiester bond formation, or the translocation of the enzyme along the DNA template. nih.gov This detailed mechanistic understanding is vital for designing more potent and selective enzyme inhibitors. googleapis.com

Q & A

Q. What established synthesis protocols exist for DIOXOLANE T, and how can reaction yields be systematically optimized?

Methodological Answer: Synthesis typically involves cyclization reactions using precursors like diols and carbonyl compounds under acidic or catalytic conditions. Optimization strategies include varying catalysts (e.g., p-toluenesulfonic acid), solvent selection (polar aprotic solvents for improved solubility), and temperature control (reflux vs. room temperature). Yield quantification requires techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass balance calculations. For reproducibility, document reaction parameters (stoichiometry, pH, reaction time) and validate purity via 1^1H/13^13C NMR and FT-IR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and purity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure, with 1^1H NMR resolving proton environments and 13^13C NMR identifying carbon frameworks. Fourier-transform infrared (FT-IR) spectroscopy detects functional groups (e.g., C-O-C stretching in the dioxolane ring). Purity assessment employs GC-MS or HPLC with UV/Vis detection, calibrated against certified standards. Researchers must adhere to IUPAC guidelines for spectral interpretation and report detection limits for impurities .

Q. How can researchers determine this compound’s basic physicochemical properties, such as solubility and boiling point?

Methodological Answer: Solubility is tested via shake-flask methods in solvents of varying polarity (water, ethanol, hexane) at controlled temperatures, followed by gravimetric or spectrophotometric analysis. Boiling points are determined using distillation apparatus or differential scanning calorimetry (DSC). Thermodynamic properties like vapor-liquid equilibria (VLE) require static or dynamic methods, referencing phase diagrams from studies on analogous dioxolane derivatives .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported data on this compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer: Contradictions may arise from variations in experimental conditions (pH, temperature, catalyst presence). To address this, conduct controlled stability studies using standardized buffers (e.g., phosphate buffer for hydrolysis) and accelerated aging protocols. Employ LC-MS to identify degradation products and kinetic modeling (Arrhenius plots) to extrapolate shelf-life. Cross-validate findings with peer-reviewed studies and apply statistical tests (ANOVA) to assess significance of observed differences .

Q. How can computational modeling elucidate this compound’s interaction mechanisms with biological targets or environmental matrices?

Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model binding affinities to enzymes or receptors. Parameterize force fields using crystallographic data from related compounds. For environmental interactions, apply quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways. Validate computational results with in vitro assays (e.g., enzyme inhibition studies) or environmental fate experiments .

Q. What advanced analytical strategies can differentiate this compound from structurally similar dioxolane derivatives in complex mixtures?

Methodological Answer: High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) provides accurate mass-to-charge ratios for molecular ion identification. Pair with tandem MS/MS for fragmentation patterns. Chromatographic separation via ultra-HPLC (UHPLC) with chiral columns resolves enantiomers. Nuclear Overhauser effect spectroscopy (NOESY) in NMR distinguishes stereoisomers. Cross-reference spectral libraries and synthetic standards for unambiguous identification .

Q. How should researchers design experiments to investigate this compound’s role as a solvent or co-solvent in novel reaction systems?

Methodological Answer: Use a factorial design to test variables such as solvent polarity, dielectric constant, and hydrogen-bonding capacity. Measure reaction kinetics (e.g., via in situ IR monitoring) and compare activation energies in this compound vs. traditional solvents (e.g., THF, DMSO). Solvent-solute interactions are probed using solvatochromic dyes or computational solvation free energy calculations .

Methodological Frameworks for Rigorous Inquiry

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, then use meta-analysis to aggregate disparate datasets. Employ sensitivity analysis to identify outliers .
  • Experimental Replication : Follow guidelines from the Beilstein Journal of Organic Chemistry for documenting procedures, including raw data archiving and reproducibility checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.